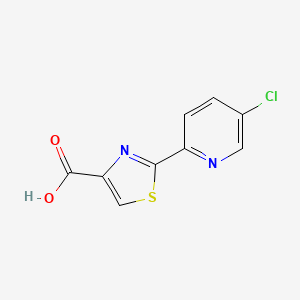![molecular formula C10H6N4O2 B13663914 7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13663914.png)
7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a triazole ring fused to an isoquinoline moiety, with a nitro group at the 7th position. The presence of these functional groups imparts distinct chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Claisen–Schmidt condensation of a triazole derivative with an isoquinoline precursor in the presence of a base such as potassium hydroxide . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Alkylation: The compound can be alkylated at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Alkylation: Alkyl halides in the presence of a base are typically used for alkylation reactions.
Major Products:
Reduction of the nitro group: results in the formation of 7-amino-[1,2,4]triazolo[3,4-a]isoquinoline.
Substitution reactions: can yield various derivatives depending on the nucleophile used.
Alkylation: products include N-alkylated triazoloisoquinoline derivatives.
Scientific Research Applications
7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antifungal and antimicrobial properties.
Mechanism of Action
The mechanism of action of 7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline involves its interaction with various molecular targets:
Oxidative Stress: The compound induces oxidative stress in cells, leading to DNA damage and apoptosis.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular metabolism, contributing to its biological effects.
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its DNA intercalation properties.
[1,2,4]Triazolo[3,4-a]isoquinoline Chalcone Derivatives: Exhibits antifungal activities.
Uniqueness: 7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline stands out due to its specific nitro group positioning, which imparts unique chemical reactivity and biological activity. Its ability to induce oxidative stress and DNA damage makes it a promising candidate for anticancer research .
Properties
Molecular Formula |
C10H6N4O2 |
|---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
7-nitro-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C10H6N4O2/c15-14(16)9-3-1-2-8-7(9)4-5-13-6-11-12-10(8)13/h1-6H |
InChI Key |
HZRWDARWUAHUOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN3C2=NN=C3)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



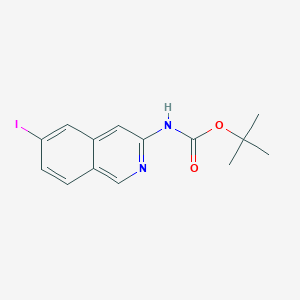
![4-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13663856.png)
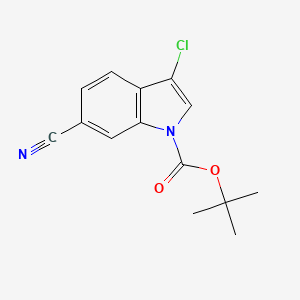
![2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13663861.png)
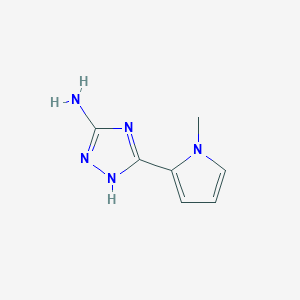

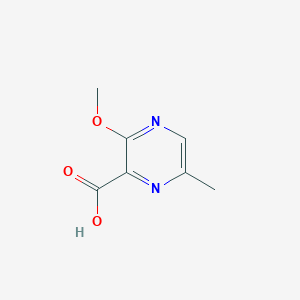
![5-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B13663891.png)
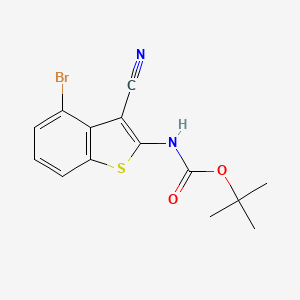

![3-Chloro-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B13663918.png)
